Product packaging for Cyclopropyl 3-trifluoromethylphenyl ketone(Cat. No.:CAS No. 38675-82-0)

Cyclopropyl 3-trifluoromethylphenyl ketone

Cat. No.: B1593294
CAS No.: 38675-82-0
M. Wt: 214.18 g/mol
InChI Key: NYNWWUZGUWKJEP-UHFFFAOYSA-N
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Description

Structural Significance of the Cyclopropyl (B3062369) Moiety in Chemical Design

The cyclopropyl group is the smallest carbocyclic ring, and its presence in a molecule introduces a unique set of steric and electronic properties. The strained three-membered ring leads to bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This ring strain results in the C-C bonds having a higher p-character, often described as "banana bonds." This particular electronic configuration allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, such as the carbonyl group and the phenyl ring in Cyclopropyl 3-trifluoromethylphenyl ketone.

In the realm of drug discovery, the cyclopropyl moiety is a bioisostere for other chemical groups, meaning it can replace them to modulate a molecule's properties without drastically altering its biological activity. It can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The rigid nature of the cyclopropyl ring also serves to lock the conformation of a molecule, which can be a crucial factor in designing drugs that fit precisely into the active site of a protein.

Importance of the Trifluoromethylphenyl Unit in Organic Synthesis and Medicinal Chemistry

The trifluoromethyl (-CF3) group is a powerful and widely used substituent in modern organic chemistry. When attached to a phenyl ring, as in the trifluoromethylphenyl unit of the title compound, it exerts strong electron-withdrawing effects through both induction and hyperconjugation. This significantly influences the reactivity of the aromatic ring and any functional groups attached to it.

From a medicinal chemistry perspective, the incorporation of a trifluoromethyl group can have profound effects on a drug candidate's properties. It is known to enhance:

Lipophilicity: The -CF3 group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for a drug.

Binding Affinity: The strong dipole moment and the ability of fluorine to participate in hydrogen bonding can lead to enhanced binding interactions with biological targets.

Overview of Ketone Functionality as a Synthetic Handle

The ketone group (C=O) is one of the most versatile functional groups in organic synthesis. In this compound, the ketone serves as a "synthetic handle," a reactive site that allows for a wide array of chemical transformations. The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles, while the adjacent carbon atoms (the α-carbons) can be deprotonated to form enolates, which are powerful nucleophiles in their own right.

Some of the key reactions that the ketone functionality can undergo include:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and functional group.

Oxidation: While ketones are generally resistant to oxidation, specific reagents can cleave the molecule at the carbonyl group.

Nucleophilic Addition: A vast range of nucleophiles, including organometallic reagents and amines, can add to the carbonyl carbon.

Enolate Chemistry: The formation of enolates allows for the introduction of substituents at the α-position, enabling the construction of more complex molecules.

The reactivity of the ketone in this compound is modulated by the electronic effects of both the cyclopropyl and the trifluoromethylphenyl groups.

General Research Landscape Pertaining to Cyclopropyl Ketones and Trifluoromethylated Aryl Ketones

The broader classes of compounds to which this compound belongs, namely cyclopropyl ketones and trifluoromethylated aryl ketones, are areas of active research.

Cyclopropyl ketones are valuable intermediates in organic synthesis. chemicalbook.com They are known to undergo a variety of ring-opening reactions, providing access to a range of acyclic compounds that would be difficult to synthesize otherwise. sigmaaldrich.com For instance, donor-acceptor cyclopropanes, a class that includes some cyclopropyl ketones, are highly reactive and can be used to construct larger, more complex ring systems. nih.gov Research in this area often focuses on developing new methods for the synthesis of substituted cyclopropyl ketones and exploring their reactivity in novel chemical transformations. nih.gov

Trifluoromethylated aryl ketones are also of significant interest, particularly in the synthesis of bioactive molecules. The trifluoromethyl group can impart desirable properties to a final drug product, as discussed earlier. Research in this area includes the development of new and efficient methods for introducing the trifluoromethyl group into aromatic systems and the use of these ketones as building blocks for the synthesis of complex pharmaceutical targets. For example, enantioselective methods for the synthesis of trifluoromethyl-containing cyclopropanes have been developed, highlighting the convergence of these two important areas of research. acs.org The photocatalytic cycloadditions of aryl cyclopropyl ketones have also been explored as a flexible strategy for creating diverse five-membered carbocyclic derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3O B1593294 Cyclopropyl 3-trifluoromethylphenyl ketone CAS No. 38675-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNWWUZGUWKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642501
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-82-0
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopropyl 3 Trifluoromethylphenyl Ketone and Its Analogs

Strategies for the Construction of Cyclopropyl (B3062369) Ketone Scaffolds

The formation of the cyclopropyl ketone core is a critical step that can be achieved through direct ring formation or by modifying existing cyclopropane (B1198618) structures.

Cyclopropanation Reactions for Ring Formation

Cyclopropanation reactions are fundamental to building the three-membered ring of the ketone. These methods typically involve the reaction of an alkene with a carbene or carbenoid equivalent.

One of the most common methods is the Corey-Chaykovsky reaction , which utilizes sulfur ylides to convert α,β-unsaturated ketones (enones) into the corresponding cyclopropyl ketones. organic-chemistry.org In this reaction, a nucleophilic ylide, such as dimethyloxosulfonium methylide, adds to the β-carbon of the enone in a 1,4-addition, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.org

Another prominent method is the Simmons-Smith reaction , which employs a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to cyclopropanate an alkene. wikipedia.org While this is more commonly used for simple alkenes, it can be adapted for precursors that can be later converted to ketones.

The use of diazo compounds in the presence of metal catalysts (e.g., copper, rhodium, palladium) is also a powerful technique for cyclopropanation. wikipedia.orgacs.org For example, rhodium-catalyzed reactions of alkenes with α-alkyl-α-diazoesters can produce cyclopropanes, with the choice of ligand being crucial to prevent side reactions like β-hydride elimination. organic-chemistry.org A general pathway involves the 1,3-dipolar cycloaddition of the diazo compound to an alkene to form a pyrazoline, which then eliminates nitrogen gas (N₂) either thermally or photochemically to yield the cyclopropane. wikipedia.org

MethodReagent(s)PrecursorDescription
Corey-Chaykovsky Reaction Sulfur Ylide (e.g., Dimethyloxosulfonium methylide)α,β-Unsaturated KetoneInvolves a 1,4-conjugate addition of the ylide to the enone, followed by intramolecular nucleophilic attack to form the cyclopropane ring. organic-chemistry.org
Simmons-Smith Reaction Diiodomethane and Zinc-Copper Couple (ICH₂ZnI)AlkeneA cheletropic reaction where a zinc carbenoid adds across the double bond of an alkene precursor in a concerted fashion. wikipedia.org
Diazo Compound Cyclopropanation Diazoalkane (e.g., diazomethane) and Metal Catalyst (Cu, Rh)AlkeneA metal carbene is formed from the diazo compound, which then adds to an alkene to form the cyclopropane ring. wikipedia.orgorganic-chemistry.org
Intramolecular Wurtz Coupling 1,3-Dihalide and Metal (e.g., Zinc)1,3-Dihalopropane derivativeAn intramolecular cyclization where a strong base or metal generates a carbanion that displaces a halide on the same molecule. wikipedia.org

Functional Group Interconversions in Cyclopropane Precursors

An alternative to direct cyclopropanation onto a ketone-containing molecule is to start with a stable cyclopropane precursor bearing a different functional group and then convert it into the desired ketone. This strategy can be advantageous when the required ketone functionality is not compatible with the cyclopropanation reaction conditions.

Common precursors include cyclopropanecarboxylic acids, cyclopropanecarbonitriles, and cyclopropanecarboxaldehydes. researchgate.net For instance, a cyclopropanecarboxylic acid can be converted to an acyl chloride, which can then undergo a Friedel-Crafts acylation or a cross-coupling reaction with an appropriate aromatic partner. thieme.de Similarly, cyclopropanecarbonitrile (B140667) can react with an organometallic reagent, such as a Grignard or organolithium reagent, followed by hydrolysis to yield the ketone.

Precursor Functional GroupReagents for Conversion to KetoneDescription of Transformation
Cyclopropanecarboxylic Acid1. Thionyl chloride (SOCl₂) or Oxalyl chloride2. Organometallic reagent (e.g., R₂CuLi) or Friedel-Crafts conditionsThe carboxylic acid is first activated, typically by converting it to an acyl chloride. This is followed by reaction with an organocuprate or an aromatic ring under Lewis acid catalysis.
Cyclopropanecarbonitrile1. Organometallic reagent (e.g., Aryl-MgBr)2. Aqueous acid workup (H₃O⁺)The organometallic reagent adds to the nitrile carbon to form an intermediate imine salt, which is then hydrolyzed to the ketone. google.com
CyclopropanecarboxaldehydeOxidizing agent (e.g., PCC, Dess-Martin periodinane) on a secondary alcohol derived from the aldehydeThe aldehyde is first reacted with an organometallic reagent (e.g., Aryl-Li) to form a secondary alcohol, which is then oxidized to the ketone. chemicalbook.com

Introduction of Trifluoromethylphenyl Moieties

Attaching the 3-trifluoromethylphenyl group can be accomplished either by building the ketone with the aromatic ring already in place or by adding the trifluoromethyl group to a pre-existing phenyl ketone.

Alpha-Trifluoromethylation of Ketones via Silyl (B83357) Enol Ethers

Alpha-trifluoromethylation introduces the CF₃ group adjacent to the carbonyl. A modern and effective method for this transformation involves the use of silyl enol ethers as ketone surrogates. The silyl enol ether of a cyclopropyl phenyl ketone can be reacted with an electrophilic trifluoromethylating agent.

Copper-catalyzed methods have been developed using reagents like Togni's reagent. organic-chemistry.orgacs.org These reactions often proceed under mild conditions and show good functional group tolerance. organic-chemistry.orgacs.org Mechanistic studies suggest the involvement of a CF₃ radical. nih.gov Rhodium-catalyzed systems have also been reported, which can be effective for various silyl enol ethers, including aromatic ones. acs.org

Catalyst SystemTrifluoromethylating AgentKey Features
Copper(I) salt (e.g., CuSCN)Togni's Reagent (electrophilic CF₃⁺ source)Proceeds under mild conditions, avoids harsh bases, and tolerates a wide range of functional groups. organic-chemistry.orgacs.org
Rhodium complex (e.g., RhCl(PPh₃)₃) with Et₂ZnUnspecified CF₃ sourceEffective for aromatic silyl enol ethers where other methods may fail. The mechanism involves a reactive alkylrhodium complex. acs.org
Catalyst-Free (under specific conditions)Bis(trifluoromethyl)peroxide (BTMP)Allows for trifluoromethoxylation, but modifications can lead to related trifluoromethylated products. fu-berlin.de

Cross-Coupling Approaches for Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the cyclopropylcarbonyl group and the trifluoromethylphenyl ring. These methods offer high chemoselectivity and functional group tolerance.

The Suzuki-Miyaura coupling can be used to react an aryl boronic acid (e.g., 3-(trifluoromethyl)phenylboronic acid) with a cyclopropyl acyl chloride. organic-chemistry.org Modern catalysts, such as those based on N-heterocyclic carbenes (NHCs) like PEPPSI-IPr, are particularly effective for coupling sterically hindered substrates. nih.gov

A carbonylative cross-coupling provides a convergent approach where an aryl halide (e.g., 1-iodo-3-(trifluoromethyl)benzene), carbon monoxide (CO), and a cyclopropyl organometallic reagent are combined in a single step. For example, a palladium-catalyzed reaction between an aryl iodide and tricyclopropylbismuth (B1255716) under a CO atmosphere can efficiently produce aryl cyclopropyl ketones. thieme.de This method is advantageous as it builds the ketone functionality while simultaneously forming the key aryl-acyl bond.

Other variations include the Negishi coupling (using organozinc reagents) and couplings involving Grignard reagents with N-Boc amides. organic-chemistry.orgnih.gov

Coupling ReactionCoupling PartnersCatalyst/ReagentsDescription
Suzuki-Miyaura Arylboronic acid + Acyl chloridePdCl₂(PPh₃)₂ or PEPPSI-IPr, Base (e.g., K₂CO₃)A versatile method for forming the aryl-ketone bond. NHC-based catalysts are effective for hindered substrates. nih.gov
Carbonylative Suzuki Aryl halide + Arylboronic acid + COPd catalystA three-component reaction that installs the carbonyl group while forming the C-C bond. nih.gov
Carbonylative Coupling Aryl iodide + Tricyclopropylbismuth + CO(SIPr)Pd(allyl)Cl, LiClA convergent synthesis where the carbonyl is introduced from CO gas, coupling the aryl and cyclopropyl fragments. thieme.de
Negishi Coupling Aryl halide + Organozinc reagentNi or Pd catalyst, LigandInvolves the coupling of an organozinc species with an aryl halide, often effective for creating C(sp²)-C(sp³) bonds. nih.gov

Advanced Synthetic Transformations Involving Cyclopropyl Aryl Ketones

Cyclopropyl aryl ketones are not only synthetic targets but also versatile intermediates for constructing more complex molecular architectures. The strain inherent in the three-membered ring and the electronic nature of the ketone and aryl groups enable a range of unique transformations.

One notable transformation is an asymmetric [3+2] photocycloaddition . In this process, a Lewis acid-activated aryl cyclopropyl ketone can be reduced by a photoredox catalyst to generate a ring-opened radical anion. This intermediate can then react with an appended alkene in an intramolecular fashion to construct densely substituted cyclopentane (B165970) rings with high stereocontrol. nih.gov This method provides access to complex carbocycles that are otherwise difficult to synthesize. nih.gov

Furthermore, under acidic conditions, aryl cyclopropyl ketones can undergo acid-catalyzed cyclization . This reaction can lead to the formation of 1-tetralones, where the cyclopropane ring opens and the resulting carbocation is trapped by the aromatic ring to form a new six-membered ring. rsc.org The outcome of this reaction is often dependent on the substituents present on the aryl ring. rsc.org

The aryl ketone moiety can also be cleaved or transformed. For example, a Baeyer-Villiger oxidation can convert the ketone into an ester. The regioselectivity of this oxidation can be controlled by the electronic properties of the aryl group; a p-methoxyphenyl ketone undergoes oxidation to an activated ester, while a p-trifluoromethylphenyl ketone yields a benzoate (B1203000) ester. nih.gov This allows the chiral cyclopropyl core, established in an earlier step, to be converted into a variety of carboxylic acid derivatives. nih.gov

Nucleophilic Alkynylation of Cyclopropyl Trifluoromethyl Ketones and Related Systems

The alkynylation of ketones is a fundamental carbon-carbon bond-forming reaction. For substrates like cyclopropyl trifluoromethyl ketones, this transformation introduces an alkyne moiety, creating versatile intermediates for further synthesis. A notable method involves a copper-catalyzed reaction. For instance, the alkynylation of cyclopropyl trifluoromethyl ketone can be effectively catalyzed by a system comprising Copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O) and 4,7-diphenyl-1,10-phenanthroline. documentsdelivered.com This approach is part of a broader field of research into the nucleophilic addition to trifluoromethyl ketones. nih.gov

The development of nucleophilic trifluoromethylation itself, often using reagents like fluoroform (HCF₃), has paved the way for the synthesis of trifluoromethyl ketones from various precursors such as esters. beilstein-journals.orgbeilstein-journals.org In one such method, a combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) effectively converts methyl esters to their corresponding trifluoromethyl ketones, tolerating a range of aromatic and aliphatic structures. beilstein-journals.org These foundational methods for creating trifluoromethyl ketones are crucial for synthesizing the starting materials needed for subsequent reactions like alkynylation.

Nickel-Catalyzed Reductive Cross-Coupling Reactions of Aryl Cyclopropyl Ketones with Alkyl Halides

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for forming carbon-carbon bonds without the need for pre-formed organometallic reagents. organic-chemistry.org This methodology allows for the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov The synthesis of alkyl-aryl ketones, a class that includes aryl cyclopropyl ketones, can be achieved through the reductive coupling of alkyl halides with aryl acids or anhydrides. rsc.org

These reactions are typically performed in the presence of a nickel catalyst, a reductant (commonly manganese metal), and specific ligands. organic-chemistry.orgnih.gov A dual-ligand system, for example using 4,4′-di-tert-butyl-2,2′-bipyridine and 1,2-bis(diphenylphosphino)benzene, has been shown to be effective. organic-chemistry.org The method exhibits high functional group tolerance and is operationally simple. organic-chemistry.orgnih.gov While direct examples specifying aryl cyclopropyl ketones are part of the broader class, the general success with various aryl ketones suggests its applicability for synthesizing analogs of Cyclopropyl 3-trifluoromethylphenyl ketone. organic-chemistry.orgrsc.org Recent advancements have even extended this to the coupling of more challenging and abundant aryl and alkyl chlorides by using a small amount of an iodide or bromide salt as a co-catalyst. acs.org

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Cross-Coupling

ComponentRoleExample ReagentCitation
CatalystFacilitates the couplingNiI₂·xH₂O ucsb.edu
ReductantDrives the catalytic cycleManganese (Mn⁰) organic-chemistry.org
Ligand 1Stabilizes Ni complex4,4′-di-tert-butyl-2,2′-bipyridine organic-chemistry.orgucsb.edu
Ligand 2Synergistic effect1,2-bis(diphenylphosphino)benzene organic-chemistry.orgucsb.edu
SolventReaction mediumDMPU organic-chemistry.org

Samarium Diiodide (SmI₂)-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron transfer reductant that has traditionally been used in stoichiometric amounts. nih.govnih.govacs.org Recent breakthroughs have established a catalytic variant for the intermolecular radical coupling of aryl cyclopropyl ketones and alkynes to produce highly decorated cyclopentenes. nih.govacs.org This process is significant because it operates with catalytic amounts of SmI₂ (as low as 15 mol%) without requiring a stoichiometric co-reductant to regenerate the active Sm(II) species. nih.govchemistryviews.org

The proposed mechanism involves a radical-relay process. nih.govchemistryviews.org A single electron transfer from SmI₂ to the aryl cyclopropyl ketone generates a ketyl radical, which undergoes ring-opening of the cyclopropyl group. chemistryviews.org This is followed by intermolecular coupling with an alkyne and subsequent ring closure to form the cyclopentene (B43876) ring and a new ketyl radical. nih.govchemistryviews.org This product ketyl radical is sufficiently reducing to regenerate the SmI₂ catalyst by reducing a starting ketone molecule, thus closing the catalytic cycle. nih.gov Computational studies have provided insight into these structure-reactivity relationships, highlighting how conjugation between the aromatic ring and the radical center enhances reactivity. acs.org

Photoinduced [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones with Unsaturated Substrates

Photoinduced [3+2] cycloaddition reactions offer a powerful method for constructing five-membered rings. In this context, aryl cyclopropyl ketones can serve as three-carbon synthons that react with unsaturated partners like alkenes and alkynes. researchgate.netnih.gov These reactions are often initiated by the single-electron reduction of the ketone, which can be achieved using a photocatalytic system under visible light irradiation. nih.govscispace.com

A common catalytic system comprises a photosensitizer, such as Ru(bpy)₃²⁺, a Lewis acid co-catalyst like Lanthanum(III) triflate (La(OTf)₃), and an amine. nih.govscispace.com Upon irradiation, the photocatalyst reduces the aryl cyclopropyl ketone to its radical anion. nih.gov This intermediate undergoes ring-opening to form a distonic radical anion, which then adds to the alkene or other unsaturated substrate to ultimately yield a highly substituted cyclopentane. nih.gov This method is distinct from other cycloadditions as it does not require pre-activated "donor-acceptor" cyclopropanes. scispace.com The reaction works for a variety of aryl ketones, though electron-donating substituents can lead to slower reactions. scispace.com

Stereoselective and Enantioselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms during a synthesis is a primary goal of modern organic chemistry. For this compound and its analogs, stereoselective routes are crucial for accessing specific, optically active isomers.

Asymmetric Catalysis in Cyclopropanation Reactions

The creation of the cyclopropane ring itself can be rendered enantioselective through the use of chiral catalysts. Asymmetric cyclopropanation reactions are well-established for producing optically active cyclopropanes. For instance, the reaction of styrenes with diazo compounds in the presence of a chiral iron porphyrin catalyst can yield optically active cyclopropyl ketones with enantiomeric excess (ee) values up to 80%. researchgate.net

Another approach involves the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. acs.org This method, using a copper(I)-bisoxazoline complex, produces 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. These products are valuable intermediates that can be further functionalized. acs.org Furthermore, metalloradical catalysis using cobalt(II) complexes of chiral amidoporphyrins has been shown to be highly effective for the asymmetric cyclopropanation of a wide range of alkenes, providing access to chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 2: Examples of Asymmetric Cyclopropanation Catalysts

Catalyst TypeMetal CenterApplicationAchieved StereoselectivityCitation
Chiral PorphyrinIron (Fe)Styrenes + Diazoacetophenoneup to 80% ee researchgate.net
Bisoxazoline ComplexCopper (Cu)Alkenyl boronates + TrifluorodiazoethaneHigh Stereocontrol acs.org
Chiral AmidoporphyrinCobalt (Co)Alkenes + Heteroaryldiazomethanesup to 98% de, 92% ee nih.gov

Chiral Lewis Acid and Photoredox Catalysis for Stereocontrolled Cycloadditions

A sophisticated strategy for achieving stereocontrol in photochemical reactions involves the combination of two distinct catalysts: a photoredox catalyst and a chiral Lewis acid catalyst. acs.orgresearchgate.net This dual-catalysis approach has been successfully applied to the [3+2] cycloaddition of aryl cyclopropyl ketones. acs.orgnih.gov

In this system, the photoredox catalyst (e.g., a ruthenium or iridium complex) absorbs visible light to initiate the electron transfer process, while the chiral Lewis acid coordinates to the ketone substrate. acs.orgnih.gov This coordination not only facilitates the electron transfer but also creates a chiral environment around the reacting species, thereby directing the stereochemical outcome of the cycloaddition. acs.orgrsc.orgresearchgate.net A key advantage of this tandem catalysis is that the photochemical and stereocontrolling functions are separated, allowing for the independent optimization of each catalyst to achieve high enantioselectivity. acs.orgresearchgate.net This strategy represents a powerful method for controlling both relative and absolute stereochemistry in complex photoreactions. acs.org

Enantioselective Access to Cyclopropanols via Cyclopropyl Ketone Transformation

The enantioselective transformation of cyclopropyl ketones into their corresponding cyclopropanols represents a critical step in the synthesis of chiral building blocks. These chiral cyclopropanols are valuable intermediates in medicinal chemistry and materials science. The primary method for achieving this transformation is the asymmetric reduction of the ketone functionality. This section details the research findings related to this stereoselective conversion, with a focus on methodologies applicable to this compound.

The asymmetric reduction of prochiral ketones, such as cyclopropyl aryl ketones, provides a direct route to optically active secondary alcohols. wikipedia.orgnih.gov Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a highly reliable and predictable method for achieving high levels of enantioselectivity. wikipedia.orgalfa-chemistry.com This catalytic reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. wikipedia.orgwikipedia.org

The stereochemical outcome of the CBS reduction is dictated by the relative steric bulk of the two substituents attached to the carbonyl group. acs.org The generally accepted model proposes that the ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions, directing the hydride delivery from the borane complex to a specific face of the ketone. wikipedia.org For aryl ketones, the aryl group is typically considered the larger substituent. However, in the case of cyclopropyl ketones, the cyclopropyl group, due to its π-electron character, can behave as the sterically larger group. youtube.com For ketones bearing a trifluoromethyl group, such as this compound, the trifluoromethyl-substituted phenyl group is anticipated to be the more sterically demanding substituent, guiding the stereochemical course of the reduction. youtube.com

Research into the asymmetric reduction of analogous ketones provides significant insight into the expected outcome for this compound. For instance, the CBS reduction of various aryl ketones is well-documented to proceed with high enantioselectivity. researchgate.net Furthermore, studies on the reduction of 3'-(trifluoromethyl)acetophenone, a close structural analog, have demonstrated the feasibility of obtaining the corresponding chiral alcohol with excellent enantiomeric excess.

Biocatalytic methods also present a powerful alternative for the enantioselective reduction of ketones. The use of whole-cell catalysts, such as recombinant E. coli containing specific carbonyl reductases, has been shown to be highly effective for the reduction of 3'-(trifluoromethyl)acetophenone. nih.gov This approach offers the advantages of mild reaction conditions and exceptionally high enantioselectivity, often exceeding 99% ee. nih.gov

The following table summarizes representative results for the enantioselective reduction of ketones analogous to this compound, highlighting the potential of these methods for producing the desired chiral cyclopropanol (B106826).

SubstrateCatalyst/MethodProduct ConfigurationYield (%)ee (%)Reference(s)
Cyclopropyl isopropyl ketone(S)-CBS catalyst, BH₃(R)-alcohol-91 nih.gov, acs.org
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli (LXCAR-S154Y)(R)-alcohol>99>99.9 nih.gov
Acetophenone(R)-CBS catalyst, BH₃·THF(R)-alcohol9796 wikipedia.org
4'-ChloroacetophenoneDaucus carota (carrot root)(S)-alcohol8098 nih.gov

Mechanistic Investigations of Reactions Involving Cyclopropyl 3 Trifluoromethylphenyl Ketone Analogs

Radical Reaction Mechanisms

Radical intermediates play a pivotal role in many transformations of cyclopropyl (B3062369) ketones. The inherent strain of the three-membered ring provides a thermodynamic driving force for ring-opening reactions, which can be initiated by the formation of a radical species.

Ketyl Radical Formation and Fragmentation Pathways

The formation of a ketyl radical, a radical anion resulting from the single-electron reduction of a carbonyl group, is a common initiating step in the radical chemistry of cyclopropyl ketones. This can be achieved through various methods, including photoredox catalysis or the use of chemical reductants like samarium(II) iodide. ucl.ac.uknih.gov

Once formed, the ketyl radical intermediate can undergo fragmentation. A key pathway is the cleavage of one of the proximal C-C bonds of the cyclopropane (B1198618) ring. This ring-opening is a rapid and often irreversible process that relieves the significant ring strain of the cyclopropyl group. For instance, in reactions catalyzed by chiral titanium(salen) complexes, the coordination of the Ti(III) complex to the cyclopropyl ketone facilitates a ligand-to-metal charge transfer, inducing a ketyl-radical-driven opening of the three-membered ring. chemrxiv.org Similarly, dual catalyst systems employing a chiral Lewis acid and a transition metal photoredox catalyst can activate aryl cyclopropyl ketones. nih.gov The Lewis acid activates the ketone towards reduction by the excited photocatalyst, forming a ketyl radical which subsequently opens. nih.gov

The fragmentation pattern, specifically which cyclopropane bond cleaves, is influenced by the substituents on the ring, with cleavage often occurring to produce the most stable possible radical intermediate. ucl.ac.uk Studies on the reductive ring-opening of cis- and trans-cyclopropyl ketone substrates using samarium(II) iodide have shown that the reaction proceeds to give the product of thermodynamic control, which arises from the cleavage of the more substituted bond. ucl.ac.uk

A proposed mechanism for a photocatalytic [3+2] cycloaddition highlights the reversible nature of the ring-opening of some cyclopropyl ketyl radicals. nih.gov This reversibility can be a key factor in controlling the stereochemical outcome of subsequent reaction steps. nih.gov

Radical Relay Strategies in Catalysis

Radical relay strategies represent an efficient approach in catalysis where a radical character is passed from one molecule to another within a catalytic cycle, often enabling complex cascade reactions from simple starting materials. capes.gov.brrsc.org These strategies are highly atom-economical as they often only require a catalytic amount of a radical initiator. capes.gov.brrsc.org

In the context of cyclopropyl ketone analogs, radical relay mechanisms are prominent in cascade reactions. For example, a radical cascade cyclization can be initiated by the reductive ring-opening of a cyclopropyl ketone. chemrxiv.org The resulting alkyl radical can then participate in subsequent reactions, such as addition to a tethered alkyne. The newly formed vinyl radical can then continue the cascade, for instance, by adding to a Ti(IV)-enolate, which ultimately regenerates the active Ti(III) catalyst for the next cycle. chemrxiv.org This process effectively relays the radical character through multiple bond-forming events. chemrxiv.org

Visible-light photocatalysis has also been employed to initiate such cascades, as seen in [3+2] cycloadditions of aryl cyclopropyl ketones. capes.gov.br These radical relay cascades are powerful tools for rapidly constructing complex molecular architectures. capes.gov.brrsc.org

Radical-Clock Ring-Opening Processes in Cyclopropyl Carbonyl Compounds

The ring-opening of cyclopropylmethyl radicals is an exceptionally fast unimolecular reaction, a property that has led to its widespread use as a "radical clock". wikipedia.org A radical clock is a compound that undergoes a characteristic rearrangement at a known rate. wikipedia.org By comparing the amount of rearranged versus unrearranged product in a reaction, the lifetime of the radical intermediate and the rate of competing reactions can be determined. wikipedia.orgnih.gov

The cyclopropylcarbinyl radical system is a cornerstone of this methodology. The relief of ring strain provides a strong enthalpic driving force for the rearrangement. wikipedia.org The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 8.6×10⁷ s⁻¹ at 298 K. wikipedia.org Substituents on the cyclopropyl ring can significantly alter this rate. acs.org

In reactions involving cyclopropyl carbonyl compounds, the formation of an α-cyclopropyl carbinyl radical is often followed by this characteristic ring-opening. researchgate.net For example, in the gold nanoparticle-catalyzed silaboration of 2-aryl-substituted cyclopropyl aldehydes, the formation of the observed linear products is attributed to a radical clock ring-opening of an intermediate α-cyclopropyl radical into a more stable benzyl (B1604629) radical. researchgate.net The presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can inhibit such reactions, providing evidence for a radical pathway. researchgate.net

Rate Constants for Selected Radical Clock Reactions
Radical SystemRearrangement TypeApproximate Rate Constant (s⁻¹ at 298 K)Reference
5-HexenylCyclization2.3 × 10⁵ wikipedia.org
CyclopropylmethylRing-Opening8.6 × 10⁷ wikipedia.org

Transition Metal-Catalyzed Mechanisms

Transition metals are widely used to catalyze reactions of cyclopropyl ketones, offering alternative mechanistic pathways to purely radical processes. These metals can engage in various catalytic cycles involving oxidative addition, reductive elimination, and the formation of organometallic intermediates.

Copper-Mediated Catalytic Cycles

Copper catalysts have proven effective in mediating a variety of transformations involving cyclopropyl ketone analogs and other related compounds containing trifluoromethyl groups. nih.govmdpi.comresearchgate.netchemistryviews.orgnih.gov The mechanistic pathways often involve copper in multiple oxidation states (Cu(I), Cu(II), and Cu(III)).

In the copper-catalyzed ring-opening trifluoromethylation of cyclopropanols to yield β-trifluoromethyl ketones, a proposed mechanism involves the reaction of a Togni reagent with CuCl to generate a Cu(III)-CF₃ complex. researchgate.net This complex can then react with the cyclopropanol (B106826) via an electrophilic attack, leading to a β-metalloketone intermediate. Subsequent reductive elimination regenerates the copper(I) catalyst and forms the final product. researchgate.net An alternative pathway considers the homolytic cleavage of the Cu(III)-CF₃ bond to release a CF₃ radical, which is then intercepted by a β-oxocarbonyl radical derived from the cyclopropanol. researchgate.net

Control experiments often underscore the essential role of copper; in many cases, the absence of a copper salt leads to no reaction. mdpi.com The involvement of radical intermediates in some copper-catalyzed processes is supported by the inhibition of the reaction in the presence of radical scavengers like TEMPO. mdpi.com Copper-mediated [3+2] cyclization reactions have also been developed, with proposed mechanisms involving copper-carbene radical species. chemistryviews.org

Examples of Copper-Catalyzed Reactions with CF₃-Containing Compounds
Reaction TypeStarting MaterialsCatalyst System (example)Key Mechanistic FeatureReference
Ring-Opening TrifluoromethylationCyclopropanols, Togni ReagentCuClProposed Cu(III) intermediate or CF₃ radical pathway researchgate.net
Radical CyclizationN-Arylpent-4-enamides, AgSCF₃Cu(OAc)₂Essential role of copper in the catalytic cycle, radical involvement mdpi.com
Enantioselective CyclopropanationAlkenyl Boronates, CF₃CHN₂Cu(I)-bisoxazolineFormation of trifluoromethyl-cyclopropylboronates nih.gov
[3+2] CyclizationCF₃-Imidoyl Sulfoxonium Ylides, Terminal AlkynesCuOTfProposed copper-carbene radical species chemistryviews.org

Nickel-Catalyzed Pathways and Organonickel Intermediates

Nickel catalysis provides a powerful platform for the cross-coupling reactions of cyclopropyl ketones, particularly for forming C(sp³)–C(sp³) bonds. rsc.orgnih.gov These reactions typically proceed through a catalytic cycle involving various organonickel intermediates.

A general mechanism for the nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones with alkyl halides begins with the oxidative addition of the cyclopropyl ketone's C-C bond to a Ni(0) species, forming a Ni(II) metallacycle (intermediate A ). nih.gov This step is a key activation of the cyclopropane ring. Concurrently, the alkyl halide is activated. In one proposed cycle, the Ni(I) species, formed later in the cycle, reacts with the alkyl halide to generate an alkyl radical and a Ni(II) species. nih.gov The alkyl radical then combines with the initial Ni(II) metallacycle A to form a Ni(III) intermediate (B ). This intermediate then undergoes reductive elimination to furnish the γ-alkylated ketone product and a Ni(I) species (C ), which continues the cycle. nih.gov

Rhodium-Catalyzed Trifluoromethylation Mechanisms

While direct rhodium-catalyzed trifluoromethylation of cyclopropyl 3-trifluoromethylphenyl ketone is not extensively documented, the mechanism can be inferred from studies on analogous systems, such as α,β-unsaturated ketones. acs.orgacs.org A plausible pathway involves the formation of a rhodium hydride complex, which then participates in a 1,4-reduction of the enone system to generate a rhodium enolate. acs.org

A proposed tentative mechanism involves several key steps:

Formation of Rhodium Hydride : The active rhodium hydride catalyst is generated in situ, for example, from the reaction of a precursor like RhCl(PPh₃)₃ with an organometallic reagent such as Et₂Zn. acs.org

Enolate Formation : The rhodium hydride complex undergoes a 1,4-conjugate addition to the unsaturated ketone, leading to the formation of a rhodium enolate intermediate. acs.org

Oxidative Addition : A trifluoromethyl source, commonly trifluoromethyl iodide (CF₃I), then undergoes oxidative addition to the rhodium enolate. acs.org

Reductive Elimination : The final step is the reductive elimination from the resulting rhodium complex, which yields the α-trifluoromethylated ketone product and regenerates the rhodium catalyst. acs.org

Alternatively, rhodium catalysts are known to mediate the ring-opening of cyclopropanes. acs.orgacs.orgnih.gov In the context of cyclopropyl ketones, this could involve the cleavage of the strained three-membered ring to form a metallacyclic intermediate, which could then be functionalized. For instance, rhodium-catalyzed ring-opening amidation of substituted cyclopropanols has been shown to proceed via a key Rh-C intermediate, where orbital interaction, rather than sterics, dictates selectivity. nih.gov A similar ring-opening event could precede a trifluoromethylation step.

Samarium Diiodide (SmI₂) Catalytic Reduction Pathways

Samarium diiodide (SmI₂) is a potent single-electron transfer (SET) reductant widely used in organic synthesis. scispace.com Its reactions with cyclopropyl ketones follow a distinct radical-mediated pathway. The mechanism is initiated by the transfer of a single electron from SmI₂ to the ketone's carbonyl group. nih.gov

The catalytic cycle can be described as follows:

Ketyl Radical Formation : An electron is transferred from SmI₂(II) to the aryl cyclopropyl ketone, forming a samarium(III) species and a ketyl radical anion intermediate. scispace.comnih.gov

Cyclopropane Ring Opening : The highly strained cyclopropane ring undergoes rapid fragmentation. This β-scission of the C-C bond results in the formation of a more stable primary or secondary radical, effectively transforming the cyclopropylmethyl radical into a homoallylic radical. nih.gov

Intermolecular Coupling : This newly formed radical intermediate can then be trapped by another species in the reaction mixture, such as an alkyne. scispace.com This intermolecular C-C bond formation must be faster than competing reduction of the radical to an anion. scispace.com

Cyclization and Catalyst Regeneration : The resulting radical can undergo further cyclization, for instance, to form a cyclopentene (B43876) ring. scispace.comnih.gov A final electron transfer from the resulting ketyl radical back to the Sm(III) species regenerates the Sm(II) catalyst and yields the final product, completing the catalytic cycle. nih.gov

The efficiency of this process can be influenced by ketone conformation and substitution. scispace.com Additives like HMPA or proton donors can also play a crucial role in the chemoselectivity and stereoselectivity of the reaction. nih.gov

Table 1: Optimization of SmI₂-Catalyzed Formal [3 + 2] Cycloaddition

EntryCatalyst Loading (mol %)Temperature (°C)Yield (%)
1255575
2252540
3205565
4155558
515 (with 2,6-dimethylphenyl ketone)5587

This table is based on data for the coupling of aryl cyclopropyl ketones and alkynes, illustrating the impact of catalyst loading and substrate on reaction efficiency. Adapted from research findings. scispace.com

Gold Nanoparticle Catalysis in Ring-Opening Hydrosilylation

The reaction between hydrosilanes and aryl-substituted cyclopropyl ketones can be catalyzed by gold nanoparticles supported on materials like TiO₂. acs.org This reaction exhibits a fascinating dependence on the substitution pattern of the cyclopropyl ring, leading to two distinct mechanistic pathways. acs.orgresearchgate.net

Ring-Opening Hydrosilylation : For 2-aryl-substituted cyclopropyl carbonyl compounds, the reaction proceeds via a formal silyl (B83357) hydride addition to the carbon atom bearing the aryl group. acs.orgresearchgate.net This leads to the formation of linear enol ethers. Subsequent hydrolytic workup can deprotect the silyl group to yield acyclic ketones. acs.org

Dehydrogenative Hydrosilylation : When the cyclopropane ring is more sterically hindered, such as with 2,2-diaryl or 2,2-arylalkyl substituents, a dehydrogenative pathway is observed exclusively. acs.org This results in the formation of stable silyloxy-1,3-dienes. acs.org

The mechanism for both pathways is believed to involve radical intermediates, as the reaction is inhibited by the presence of radical scavengers like TEMPO. acs.org The proposed mechanism involves the formation of an α-cyclopropyl silyloxy radical, which then undergoes a radical-clock ring-opening to form a benzyl radical. acs.org The fate of this benzyl radical intermediate—either capture by a hydrosilane hydrogen atom or elimination of H₂—is what dictates the final product structure. acs.org The active catalytic species are thought to be ionic gold species located at the interface between the nanoparticle and the support. organic-chemistry.org

Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) Studies of Intermediates and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex mechanisms of reactions involving cyclopropyl ketones. acs.orgorganic-chemistry.org DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the stability of intermediates and the energy barriers of transition states. acs.org

In the context of phosphine-catalyzed ring-opening reactions, DFT has been used to compare multiple potential pathways, successfully identifying the most favorable route which involves nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. acs.org For reactions involving cyclopropenones, DFT analysis predicts a stepwise thermal decarbonylation process, proceeding through a zwitterionic intermediate. organic-chemistry.org

DFT studies are also crucial for understanding catalyst-controlled reactions. For instance, in Rh(III)-catalyzed C-H annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, DFT calculations elucidated a multi-step mechanism involving C-H activation, insertion into the Rh-C bond, and subsequent Claisen and retro-Claisen condensations. rsc.org The inclusion of dispersion corrections in DFT calculations has been shown to be critical for accurately predicting reaction energies, for example in the CBS reduction of prochiral ketones, where uncorrected energies were significantly overestimated.

Table 2: Example DFT-Calculated Energy Values (kcal/mol)

SpeciesEnergy without LD CorrectionLD-Corrected Free Energy
Transition State 1 (R)29.813.7
Transition State 1 (S)31.715.7
ΔΔG‡ (Calculated)1.92.0

This table illustrates the critical impact of including London Dispersion (LD) corrections in DFT calculations for a CBS reduction, bringing theoretical values much closer to experimental observations. Adapted from research findings.

Reactivity and Transformations of the Cyclopropyl 3 Trifluoromethylphenyl Ketone Framework

Ring-Opening Transformations of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, providing a pathway to more complex molecular architectures.

Reductive Ring Opening to Generate γ-Alkylated Ketones

The cyclopropyl ketone framework can be utilized to synthesize γ-alkylated ketones through reductive ring-opening processes. One notable method involves a nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.orgrsc.org This reaction achieves high reactivity and selectivity, facilitated by a sodium iodide cocatalyst. rsc.orgrsc.orgresearchgate.net The process is characterized by its excellent regioselectivity and step economy, as it avoids the need for pre-generated organometallic reagents. rsc.orgrsc.org

A proposed mechanism for this transformation begins with the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate. rsc.orgnih.gov This intermediate then reacts with an alkyl radical to generate a Ni(III) species, which subsequently undergoes reductive elimination to yield the γ-alkyl ketone and a Ni(I) species. rsc.orgnih.gov The catalytic cycle is completed by the reaction of the Ni(I) species with an alkyl iodide, which is formed via halide exchange between the alkyl chloride and sodium iodide, regenerating the alkyl radical and a Ni(II) intermediate. rsc.orgnih.gov

Table 1: Nickel-Catalyzed γ-Alkylation of Cyclopropyl Phenyl Ketone
EntryLigandAdditiveSolventTemperature (°C)Yield (%)
1L4NaIDMA5082
2L4-DMA50<5
3L2NaIDMA5065
Data sourced from a study on the γ-alkylation of cyclopropyl ketones. researchgate.net

Radical-Induced Ring Opening Processes

The cyclopropyl ring in cyclopropyl 3-trifluoromethylphenyl ketone is also prone to opening under radical conditions. The generation of a ketyl radical, often through photoreduction or the use of reducing agents like samarium(II) iodide, can initiate the cleavage of the three-membered ring. nih.govucl.ac.uk The stability of the resulting radical intermediate plays a crucial role in the outcome of these reactions. acs.org

In the context of aryl cyclopropyl ketones, the aryl group can stabilize the initial ketyl radical through conjugation, which in turn facilitates the subsequent ring-opening. acs.org This process can be reversible and endergonic. nih.gov The resulting ring-opened radical can then participate in various transformations, such as intramolecular cycloadditions. nih.gov For example, a photocatalytic process involving a Lewis acid-activated aryl cyclopropyl ketone can lead to a ring-opened distonic radical anion that reacts with alkene partners to form cyclopentane-containing polycyclic compounds. nih.gov

The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring, with cleavage often occurring at the most substituted bond to form the more stable radical intermediate. ucl.ac.uk

Isomerization and Rearrangement Reactions (e.g., Cyclopropane to Cyclobutane)

Under certain conditions, the cyclopropyl group can undergo isomerization and rearrangement to form larger rings, such as cyclobutanes. The rearrangement of cyclopropylcarbinyl cations to cyclobutyl cations is a known process, although the corresponding radical rearrangement to cyclobutane (B1203170) derivatives is not typically observed. psu.edu

The formation of cyclobutanones from cyclopropyl ketones can be achieved through various methods, including treatment with aqueous fluoboric acid, stannic chloride, or p-toluenesulfonic acid in the presence of water. acs.orgorganic-chemistry.org These rearrangements often proceed through a pinacol-type mechanism involving the migration of a carbon-carbon bond. organic-chemistry.org For instance, the treatment of cyclopropyl carbinols with acid can induce a ring expansion to yield cyclobutanones. organic-chemistry.org The generation of cyclopropyl carbenes from the corresponding p-toluenesulfonylhydrazones of cyclopropyl ketones can also lead to the formation of cyclobutenes through ring expansion, with the least substituted bond of the cyclopropane ring preferentially migrating. researchgate.net

Reactivity of the Trifluoromethylphenyl Group

The trifluoromethyl (CF3) group significantly influences the reactivity of the aromatic ring to which it is attached.

Electronic and Steric Effects of the Trifluoromethyl Substituent on Aromatic Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which exert a strong inductive effect (-I). vaia.comnih.govmdpi.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the ring. vaia.com The deactivating nature of the CF3 group directs incoming electrophiles to the meta position, as the positive charge in the ortho and para intermediates is destabilized by the electron-withdrawing substituent. vaia.com

In addition to its electronic influence, the trifluoromethyl group also exerts a steric effect. It is considered to be bulkier than a methyl group and can be comparable in size to a cyclohexyl group. mdpi.comdocumentsdelivered.comresearchgate.net This steric hindrance can influence the regioselectivity of reactions and the conformational preferences of the molecule. researchgate.net The combination of strong electron-withdrawing properties and significant steric bulk makes the trifluoromethyl group a unique substituent that can profoundly affect the chemical behavior of the aromatic ring. nih.govdocumentsdelivered.com

Table 2: Comparison of Substituent Properties
Substituentvan der Waals Radius (Å)Hansch Lipophilicity Parameter (π)Electronic Effect
-H1.200-
-F1.47-Inductive Withdrawing
-CH3--Inductive Donating
-CF3-+0.88Strong Inductive Withdrawing
Data compiled from various sources on substituent effects. mdpi.comnih.govbeilstein-journals.org

Transformations of the Ketone Functionality

The ketone group is a versatile functional handle that can undergo a wide range of chemical transformations.

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. libretexts.orgstudymind.co.uk This can lead to nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon, and the oxygen is subsequently protonated to form an alcohol. libretexts.orgstudymind.co.uk Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from NaBH4), and cyanide ions. studymind.co.ukmasterorganicchemistry.com

The ketone can also be converted to other functional groups. For instance, the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, can be used to form an epoxide. organic-chemistry.orgnih.gov Furthermore, the ketone can be involved in condensation reactions. For example, the reaction of 2-aminoaryl cyclopropyl ketones with aldehydes, mediated by triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can lead to the synthesis of 2,3-dihydrofuro[3,2-c]quinolines. researchgate.net

The presence of the adjacent cyclopropyl and trifluoromethylphenyl groups can influence the reactivity of the ketone. The electron-withdrawing nature of the trifluoromethylphenyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. nih.gov Conversely, the steric bulk of the substituents may hinder the approach of nucleophiles. documentsdelivered.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for ketones, where the partially positive carbonyl carbon acts as an electrophile. wikipedia.orglibretexts.org In the case of this compound, this electrophilicity is significantly enhanced by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect increases the polarization of the carbon-oxygen double bond, making the carbonyl carbon more susceptible to attack by nucleophiles. libretexts.orgnih.gov

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol product. libretexts.org Due to the planar structure of the ketone, if the two groups attached to the carbonyl (cyclopropyl and 3-trifluoromethylphenyl) are different, nucleophilic attack can occur from either face, potentially creating a new chiral center. libretexts.org

A wide array of nucleophiles can participate in these addition reactions. Common examples include:

Hydride reagents (e.g., from sodium borohydride) for reduction to the corresponding alcohol.

Organometallic reagents like Grignard or organolithium compounds for the formation of tertiary alcohols. wikipedia.org

Enolates in aldol-type reactions. wikipedia.org

Cyanide ions in cyanohydrin formation. wikipedia.org

Research into the reactivity of activated ketones, such as those bearing a trifluoromethyl group, has shown their heightened reactivity compared to other electrophiles. nih.gov Competition experiments have established a general reactivity order for certain electrophiles under specific conditions, highlighting the strong activation provided by fluorine substituents. nih.gov While direct data for this compound is specific, the reactivity trend for analogous trifluoromethyl ketones suggests a high degree of electrophilicity. nih.gov

Table 1: General Reactivity Order of Electrophiles in Nucleophilic Addition

This table illustrates the relative reactivity of different carbonyl compounds towards nucleophilic attack, based on principles observed in related systems. The presence of electron-withdrawing fluorine atoms significantly increases the electrophilicity of the ketone.

Relative ReactivityElectrophile TypeActivating Group
High CF₂H Ketone-CF₂H
Medium-High CF₃ Ketone-CF₃
Medium Aldehyde-H
Low Standard Ketone-Alkyl/Aryl

This table is a generalized representation based on findings from studies on activated ketones. nih.gov

Enolization and Related Enolate Chemistry

Ketones that possess a proton on a carbon atom adjacent to the carbonyl group (the α-carbon) can undergo deprotonation by a base to form an enolate. masterorganicchemistry.comkhanacademy.org For this compound, the α-protons are located on the cyclopropyl ring. The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com The formation of enolates is a reversible process, and the position of the equilibrium depends on the strength of the base used and the acidity of the α-protons. masterorganicchemistry.com

Once formed, the enolate of this compound can react with various electrophiles at the α-carbon, providing a pathway to functionalize the cyclopropyl ring. masterorganicchemistry.com A common application of enolate chemistry is alkylation, where the enolate attacks an alkyl halide to form a new carbon-carbon bond. youtube.com

The choice of base and reaction conditions can influence which enolate is formed if multiple non-equivalent α-protons exist. For asymmetrical ketones, the use of a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the "kinetic" enolate by removing the most accessible proton. youtube.com Conversely, a smaller, strong base at higher temperatures allows for equilibrium to be established, favoring the more stable, more substituted "thermodynamic" enolate. youtube.com In the case of cyclopropyl phenyl ketone, the formation of a (Z)-titanium enolate has been demonstrated, indicating the feasibility of enolization at the cyclopropyl ring.

Table 2: Conditions for Enolate Formation

This table outlines the typical conditions used to generate kinetic versus thermodynamic enolates from asymmetrical ketones.

Control TypeBaseTemperatureKey FeatureResulting Product
Kinetic Lithium Diisopropylamide (LDA)Low (e.g., -78 °C)Fast, irreversible deprotonation of the least sterically hindered proton. youtube.comLess substituted enolate
Thermodynamic Sodium Hydride (NaH)Room TemperatureReversible deprotonation, allowing equilibrium to favor the most stable enolate. youtube.comMore substituted enolate

Oxidation of Ketones to Dioxiranes for Catalysis

Ketones, particularly those activated by electron-withdrawing groups, serve as precursors for the in-situ generation of dioxiranes, a class of powerful yet selective oxidizing agents. nih.govorganicchemistrydata.org The reaction of a ketone with potassium peroxymonosulfate (B1194676) (commonly known as Oxone) produces the corresponding three-membered ring dioxirane (B86890). wikipedia.org

The presence of the trifluoromethyl group in this compound makes it an excellent candidate for conversion into a highly reactive dioxirane. Fluorine substitution is known to enhance the oxidizing power of the resulting dioxirane. nih.govlboro.ac.uk One of the most well-known and reactive agents in this class is methyl(trifluoromethyl)dioxirane (B1250162) (TFD), which is generated from 1,1,1-trifluoroacetone. wikipedia.org

These dioxiranes are versatile, metal-free oxidants used in a variety of transformations. wikipedia.org Their reactions typically proceed via a concerted oxygen transfer mechanism. wikipedia.org Key applications include:

Epoxidation of Alkenes: Dioxiranes readily transfer an oxygen atom to carbon-carbon double bonds to form epoxides. The reaction is often rapid and efficient, particularly with electron-rich alkenes. wikipedia.org

C-H Bond Oxygenation: Highly reactive dioxiranes, such as those derived from fluorinated ketones, are capable of oxidizing C(sp³)–H bonds to form alcohols, a challenging but synthetically valuable transformation. nih.gov Studies on hydrocarbons containing cyclopropyl groups have shown that dioxiranes can achieve selective hydroxylation. nih.gov

Heteroatom Oxidation: Dioxiranes can oxidize heteroatoms, such as converting sulfides to sulfoxides and amines to nitro compounds. organicchemistrydata.org

The catalytic cycle involves the ketone being oxidized to the dioxirane, which then oxidizes the substrate, regenerating the original ketone. This allows the ketone to be used in catalytic amounts. wikipedia.org

Table 3: Oxidative Transformations Using Dioxiranes from Trifluoromethyl Ketones

This table summarizes the primary types of oxidation reactions catalyzed by dioxiranes generated from trifluoromethyl ketones.

Reaction TypeSubstrateProductReference
EpoxidationAlkeneEpoxide wikipedia.org
C-H HydroxylationAlkane (e.g., with tertiary C-H)Alcohol nih.govorganicchemistrydata.org
Heteroatom OxidationSulfide (B99878)Sulfoxide organicchemistrydata.org
Heteroatom OxidationAmineNitro Compound organicchemistrydata.org

Advanced Applications in Organic Synthesis Enabled by Cyclopropyl 3 Trifluoromethylphenyl Ketone Analogs

Construction of Complex Carbocyclic and Heterocyclic Ring Systems

The inherent strain of the cyclopropane (B1198618) ring, combined with the activating effect of the ketone and the electronic influence of the 3-trifluoromethylphenyl group, makes these compounds ideal precursors for ring-opening and cycloaddition reactions, facilitating the assembly of intricate molecular frameworks.

Synthesis of Densely Substituted Cyclopentane (B165970) and Cyclopentene (B43876) Derivatives

Analogs of cyclopropyl (B3062369) 3-trifluoromethylphenyl ketone are highly effective synthons for constructing five-membered rings through formal [3+2] cycloaddition reactions. nih.gov These reactions provide a modular approach to polysubstituted cyclopentanones and their derivatives, which are core structures in many natural products and pharmaceuticals. digitellinc.com

A prominent strategy involves the reaction of aryl cyclopropyl ketones with alkenes, catalyzed by photoredox systems or Lewis acids. organic-chemistry.orgnih.gov For instance, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed. In this process, a chiral Lewis acid activates the ketone, which then undergoes a single-electron transfer, leading to a ring-opened radical intermediate that adds to an alkene. nih.gov The electronic nature of the aryl group is critical; an electron-withdrawing substituent like the trifluoromethyl group can influence the reduction potential and subsequent reactivity. This method allows for the stereocontrolled formation of two C-C bonds and multiple stereocenters. organic-chemistry.org

Another approach utilizes a metal-free [3+2] cycloaddition of cyclopropyl ketones with alkenes, mediated by a diboron(4) compound and a pyridine (B92270) catalyst, to yield highly substituted cyclopentanes with excellent diastereoselectivity. organic-chemistry.org Samarium(II) iodide (SmI₂) has also been employed to catalyze the formal [3+2] cycloaddition of alkyl and aryl cyclopropyl ketones with alkenes and alkynes, expanding the scope to more sp³-rich architectures. nih.gov

The table below summarizes representative methods for cyclopentane synthesis using cyclopropyl ketone analogs.

Catalyst/ReagentReactantsProduct TypeKey Features
Chiral Ti(salen) complexCyclopropyl ketone, radical-acceptor alkenePolysubstituted cyclopentaneRadical redox-relay; excellent diastereo- and enantioselectivity. organic-chemistry.org
Ru(bpy)₃²⁺, Chiral Gd(III) Lewis acidAryl cyclopropyl ketone, styrene (B11656)Enantioenriched cyclopentyl ketonePhotocatalytic; stereoconvergent for some substrates. nih.gov
Diboron(4) compound, PyridineCyclopropyl ketone, alkenePolysubstituted cyclopentaneMetal-free; high yield and diastereoselectivity. organic-chemistry.org
SmI₂ / Sm⁰Alkyl/Aryl cyclopropyl ketone, alkene/alkynesp³-rich cyclopentane/cyclopenteneAddresses unreactive alkyl cyclopropyl ketones; catalyst stabilization. nih.gov

Furthermore, cascade reactions involving conjugated dieneimines and α-halomalonates can proceed through a cyclopropane intermediate, which subsequently rearranges to form functionalized cyclopentenes with adjacent stereocenters. acs.org

Formation of Bicyclic and Polycyclic Architectures

The reactivity of cyclopropyl ketones extends to the synthesis of more complex bicyclic and polycyclic systems. Intramolecular cyclization reactions are a powerful tool for this purpose. Photochemically induced electron transfer (PET) in tricyclic α-cyclopropyl ketones bearing an alkenyl or alkynyl side chain can initiate a tandem fragmentation-radical cyclization cascade. researchgate.net This process leads to the regioselective cleavage of a cyclopropyl bond and the formation of angular or propellane-type triquinane systems. researchgate.net

Samarium(II) iodide-mediated transannular cyclizations of keto-alkenes are also effective for constructing bicyclic ring systems with high yield and diastereoselectivity. nih.gov For larger ring systems, this method demonstrates excellent regioselectivity, which can be rationalized by analyzing the low-energy conformations of the starting materials. nih.gov Additionally, cascade radical cyclizations of methylenecyclopropyl ketones, which can be readily prepared, provide a direct route to bicyclo[3.2.1]octanes.

Chiral Building Blocks and Asymmetric Catalyst Design

The prochiral nature of the ketone moiety and the unique reactivity of the cyclopropane ring make these compounds valuable in asymmetric synthesis, both as sources of chirality and as components of chiral catalysts.

Development of Enantiomerically Enriched Intermediates for Stereoselective Synthesis

Cyclopropyl 3-trifluoromethylphenyl ketone and its analogs are precursors to a variety of enantiomerically enriched intermediates. The stereoselective reduction of the ketone or participation in asymmetric cycloadditions can establish key stereocenters. For example, tandem reaction sequences that involve the asymmetric addition to aldehydes to generate chiral alkoxides, followed by a diastereoselective cyclopropanation, can produce cyclopropyl alcohols with high enantiopurity. acs.org

The Baeyer-Villiger oxidation of an enantioenriched aryl cyclopropyl ketone can proceed with complete regioselectivity and retention of stereochemistry, yielding valuable chiral esters that are poised for further manipulation into diverse carboxylic acid derivatives. nih.govrsc.org Furthermore, photocatalytic [3+2] cycloadditions of racemic, substituted cyclopropyl ketones can be stereoconvergent, meaning that both enantiomers of the starting material are converted into a single enantiomer of the product, providing excellent stereoselectivity. nih.gov These enantioenriched products serve as valuable chiral building blocks for complex molecule synthesis. acs.orgthieme.de

Design of Peptide-Based Oxidation Catalysts

Aryl trifluoromethyl ketones have been successfully incorporated into peptide scaffolds to create novel oxidation catalysts. proquest.comnih.gov Inspired by the carbohydrate-derived Shi ketone, researchers have developed phenylalanine-derived trifluoromethyl ketones that, when part of a peptide chain, can generate reactive dioxiranes in situ from an oxidant like Oxone. nih.gov

The synthesis of these specialized amino acids involves strategies such as using a masked ketone and a Negishi cross-coupling to create the parent amino acid. proquest.comnih.gov These amino acids can then be readily incorporated into peptides using standard solid-phase peptide synthesis. The resulting peptide-based trifluoromethyl ketone catalysts have shown good stability and reactivity in oxidation reactions, such as the epoxidation of styrene derivatives. nih.gov While initial studies with simple peptide scaffolds showed high conversion but minimal enantioselectivity, the stage is set for incorporating these catalytic ketones into larger, more structured peptide libraries to achieve high levels of asymmetric induction through secondary noncovalent interactions. nih.govacs.org

Catalyst TypeDescriptionApplicationKey Finding
Phenylalanine-derived trifluoromethyl ketoneAn amino acid with an aryl trifluoromethyl ketone side chain.In situ generation of dioxirane (B86890) for oxidation.Can be incorporated into peptides; catalyzes epoxidation with high conversion. nih.gov
Peptide-embedded trifluoromethyl ketoneShort peptide sequence containing the catalytic ketone amino acid.Asymmetric epoxidation and other oxidations.The peptide scaffold provides a chiral environment to induce enantioselectivity. proquest.comacs.org

Intermediates for Diverse Downstream Chemical Transformations (e.g., boronate transformations)

The cyclopropyl ketone moiety, especially when functionalized with a trifluoromethylphenyl group, is a versatile handle for a wide array of subsequent chemical reactions beyond cycloadditions. The carbon-boron bond, in particular, represents one of the most versatile functional groups in organic synthesis.

A copper-catalyzed enantioselective cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane provides a direct route to enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates. acs.org This methodology is highly general and utilizes commercially available catalysts. The resulting cyclopropylboronates are exceptionally valuable synthetic intermediates. The boronate group can be transformed into a wide range of other functionalities with retention of stereochemistry, providing straightforward access to novel trifluoromethylated analogs of medicinally relevant scaffolds, such as trans-2-arylcyclopropylamines. acs.org

Beyond boronate chemistry, these cyclopropyl ketones can undergo various other transformations:

Baeyer-Villiger Oxidation : As mentioned previously, this reaction converts the ketone into an ester, which can be hydrolyzed to a carboxylic acid or used in other coupling reactions. nih.gov

Ring-Opening Reactions : The strained cyclopropane ring can be opened under various conditions. For example, mediation by alkylmercury(II) hydrides can induce cleavage of the cyclopropane ring to form rearranged products. rsc.org

Corey-Chaykovsky Reaction : While typically used to form cyclopropanes from enones, related chemistry with sulfur ylides can be used to transform the ketone into an epoxide, adding further synthetic utility. organic-chemistry.org

The table below highlights some of the key downstream transformations.

TransformationReagentsResulting Functional Group/ScaffoldSignificance
Boronate FunctionalizationSuzuki Coupling, Amination, etc.Aryl, Amino, etc.Access to diverse, enantioenriched cyclopropane derivatives. acs.org
Baeyer-Villiger Oxidationm-CPBA or other peracidsEster / Carboxylic AcidStereoretentive transformation to a versatile functional group. nih.govrsc.org
Ring CleavageAlkylmercury(II) hydridesRearranged acyclic structuresAccess to different carbon skeletons. rsc.org
EpoxidationSulfur Ylides (e.g., Corey-Chaykovsky)EpoxideAddition of a reactive functional group for further synthesis. organic-chemistry.org

Research in Medicinal Chemistry and Drug Discovery Featuring Cyclopropyl 3 Trifluoromethylphenyl Ketone Structural Motifs

Incorporation of Cyclopropyl (B3062369) and Trifluoromethylphenyl Fragments in Biologically Active Molecules

The combination of cyclopropyl and trifluoromethylphenyl structural motifs is a recurring theme in the development of a diverse range of biologically active molecules.

Modulators of G-protein Coupled Receptors (e.g., Free Fatty Acid Receptor 3)

G-protein coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulators that bind to sites distinct from the endogenous ligand binding site offer a sophisticated approach to refining receptor activity. nih.govnih.govbiorxiv.org Free fatty acid receptors (FFARs), including FFA2 and FFA3, are activated by short-chain fatty acids produced by gut microbiota and are implicated in metabolic and inflammatory diseases. nih.govnih.govmdpi.com While direct modulators of FFA3 containing the precise "cyclopropyl 3-trifluoromethylphenyl ketone" structure are not extensively documented in the provided results, the strategic use of these fragments in related contexts is evident. For example, research into FFA3 antagonists has identified compounds that feature these key structural elements, highlighting their potential in developing treatments for related disorders. mdpi.com

Enzyme Inhibitors

The unique structural and electronic features of cyclopropyl and trifluoromethylphenyl groups are frequently exploited in the design of potent and selective enzyme inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for producing bioactive N-acylethanolamines, such as the endocannabinoid anandamide. nih.govdrugbank.comnih.govwikipedia.org While a direct inhibitory role for this compound on NAPE-PLD is not specified, inhibitors containing these fragments have been developed. scispace.com

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. nih.govwikipedia.orgstanford.edumdpi.com The trifluoromethylphenyl group is a key feature in some selective COX-2 inhibitors. For instance, a trifluoromethyl analogue of fluorocoxib A has been synthesized and shown to be a potent and selective inhibitor of COX-2. nih.gov This demonstrates the value of the trifluoromethylphenyl moiety in designing targeted anti-inflammatory drugs. nih.govnih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a crucial enzyme in epigenetics and a target for cancer therapy. nih.govacs.orgnih.govrsc.org Many potent and selective LSD1 inhibitors are based on a cyclopropylamine (B47189) scaffold, which can be derived from a cyclopropyl ketone. nih.govacs.org These inhibitors often work by forming a covalent adduct with the FAD cofactor of the enzyme. nih.gov The incorporation of a phenyl group, which can be substituted with moieties like trifluoromethyl, is a common strategy in the design of these inhibitors. nih.govresearchgate.net

Discoidin Domain Receptors (DDRs): DDRs are receptor tyrosine kinases that are activated by collagen and are implicated in diseases like cancer and fibrosis. nih.govusc.edunih.govdrugbank.com The meta-trifluoromethylphenyl group has been identified as a critical component for potent DDR1 inhibitory activity in certain classes of compounds. nih.gov Shifting the trifluoromethyl group to the para-position was found to abolish this inhibitory effect, underscoring the importance of its specific placement for biological activity. nih.gov

Antiviral and Anti-inflammatory Agents

The structural characteristics of cyclopropyl and trifluoromethylphenyl groups are found in various compounds with antiviral and anti-inflammatory properties. researchgate.net Trifluoromethylpyrazoles, for example, have gained significant attention for their anti-inflammatory and antibacterial activities. researchgate.net The position of the trifluoromethyl group on the pyrazole (B372694) ring is crucial for the activity profile of these compounds. researchgate.net Similarly, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with moieties like 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity. mdpi.com Some ibuprofen-quinoline conjugates containing a trifluoromethyl group have also demonstrated significant anti-inflammatory effects by reducing the production of inflammatory mediators. cardiff.ac.uk

Antidepressant Compounds

Structural motifs present in this compound are relevant in the field of antidepressant research. nih.govnih.gov The cyclopropylamine structure is a key feature of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. researchgate.net The synthesis of various heterocyclic compounds containing these and related fragments is an active area of research for developing new antidepressant drugs that target systems like the serotonin (B10506) transporter (SERT). nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Elucidation of Pharmacophoric Requirements for the Cyclopropyl Moiety in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For molecules containing a cyclopropyl group, these studies have revealed important insights. The cyclopropane (B1198618) ring can act as a conformationally restricted analog of other groups, which can lead to increased pharmacological activity. researchgate.netbohrium.com It can also serve as a bioisostere for acyclic alkyl or vinyl groups, often resulting in greater metabolic stability and bioavailability. bohrium.comnih.gov

The high strain and unique bonding of the cyclopropyl ring contribute to its chemical reactivity and biological effects. researchgate.netwikipedia.org In the context of enzyme inhibition, the cyclopropyl group can be essential for activity. For example, in a series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the presence of the cyclopropyl group was found to be important for their in vivo biological activity. nih.gov The metabolic stability of the cyclopropyl group is also a key consideration, as it is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. hyphadiscovery.com However, metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates. hyphadiscovery.com

Research AreaTarget/ApplicationKey SAR Findings for Cyclopropyl and Trifluoromethylphenyl Moieties
Enzyme Inhibition Lysine-Specific Demethylase 1 (LSD1)Cyclopropylamine-containing compounds are potent and selective inhibitors. nih.gov
Enzyme Inhibition Discoidin Domain Receptor 1 (DDR1)The meta-trifluoromethylphenyl group is critical for inhibitory activity. nih.gov
Anti-inflammatory Agents Cyclooxygenase-2 (COX-2)A trifluoromethyl analogue of fluorocoxib A shows potent and selective COX-2 inhibition. nih.gov
Immunosuppressive Agents Dihydroorotate Dehydrogenase (DHODH)Analogs containing a cyclopropyl group show good correlation between in vitro DHODH potency and in vivo activity. nih.gov

Role of Trifluoromethylphenyl Substitution in Ligand-Target Interactions and Potency

Furthermore, the steric bulk of the trifluoromethyl group, which is larger than a methyl group, allows it to occupy and interact with specific binding pockets on a target protein. mdpi.comresearchgate.net This can lead to enhanced binding affinity and selectivity for the intended target. mdpi.com The electronic alterations induced by the -CF3 group can also improve hydrogen bonding and electrostatic interactions with biological targets. researchgate.net Studies have shown that the inclusion of a trifluoromethyl group, for instance at the para-position of a phenolic ring, can increase potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated equivalent. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group and Their Impact on Drug Design

Property Description Impact on Ligand-Target Interactions and Potency
High Electronegativity The three fluorine atoms strongly pull electron density from the carbon atom. mdpi.com Alters the electronic properties of the aromatic ring, which can enhance binding to target proteins through modified electrostatic and hydrogen bonding interactions. mdpi.comresearchgate.net
Increased Lipophilicity The trifluoromethyl group is significantly more lipophilic than a methyl group (Hansch π value of +0.88). mdpi.comhovione.com Enhances membrane permeability and in vivo transport, potentially leading to better bioavailability and target engagement. mdpi.comhovione.com
Metabolic Stability The C-F bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation. mdpi.com Increases the half-life of the drug, reduces the required dose, and can prevent the formation of reactive metabolites. nih.gov
Steric Bulk The van der Waals radius of a trifluoromethyl group is larger than that of a methyl or chloro group. mdpi.com Can improve binding selectivity by occupying specific pockets within the active site of a biological target. mdpi.com

Development of Pharmaceutical Intermediates and Precursors in Drug Synthesis

Cyclopropyl ketones are valuable and versatile building blocks in the synthesis of complex pharmaceutical compounds. nbinno.comnih.gov Their unique structural and reactive properties, stemming from the strained cyclopropyl ring, make them indispensable intermediates for creating a wide array of Active Pharmaceutical Ingredients (APIs). nbinno.comnbinno.com The cyclopropyl moiety is a feature in numerous bioactive molecules, and its introduction is often facilitated by using cyclopropyl ketone precursors. nih.govresearchgate.net

The utility of cyclopropyl ketones extends across various therapeutic areas, including the development of antiviral agents, such as those used to treat HIV, as well as antidepressants and anti-inflammatory drugs. nbinno.comnbinno.com The specific reactivity of the cyclopropyl ring allows for its incorporation into diverse molecular frameworks, providing a scaffold for further chemical modification. nbinno.com

For example, a related compound, 1-cyclopropyl-3-(2-fluorobenzyl) ketone, serves as a crucial intermediate in the synthesis of the antithrombotic drug Prasugrel. google.com This highlights the role of substituted cyclopropyl ketones in constructing complex heterocyclic systems found in modern pharmaceuticals. The synthesis of these intermediates often requires robust and efficient chemical processes to ensure high purity, which is critical for the safety and efficacy of the final drug product. nbinno.com The development of scalable synthetic routes to functionalized cyclopropyl ketones, such as this compound, is therefore an active area of research in pharmaceutical chemistry. nih.govchemrxiv.org

Table 2: Examples of Drug Classes Synthesized Using Cyclopropyl Ketone Intermediates

Therapeutic Area Drug Class/Example Role of Cyclopropyl Ketone Intermediate
Cardiovascular Antithrombotics (e.g., Prasugrel) A key building block for constructing the core heterocyclic structure. google.com
Infectious Diseases Antivirals (e.g., for HIV) The cyclopropyl moiety is incorporated into the final API structure. nbinno.comnbinno.com
Central Nervous System Antidepressants The cyclopropyl ketone serves as a precursor for the pharmacologically active molecule. nbinno.comnbinno.com
Inflammation Anti-inflammatory Drugs Used as a starting material for the synthesis of various anti-inflammatory agents. nbinno.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing cyclopropyl 3-trifluoromethylphenyl ketone, and how do reaction conditions impact yield and purity?

  • Cyclopropyl ketones are typically synthesized via cyclopropanation of α,β-unsaturated ketones, alkylation of cyclopropane derivatives, or transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed [3+2] cycloadditions with alkynes require organoaluminum reagents (e.g., AlMe₃) to activate the cyclopropyl ketone substrate, achieving moderate yields (40-60%) under mild conditions . Solvent choice (e.g., THF vs. ether) significantly influences reaction efficiency due to its impact on nickel catalyst coordination . Post-synthesis purification often involves fractional distillation or chromatography, though challenges remain in minimizing side products from ring-opening reactions .

Q. How does the cyclopropyl group influence the photochemical reactivity of the ketone moiety?

  • The cyclopropyl group adjacent to the carbonyl enhances ring-strain-driven reactivity. In tert-butyl alcohol, cyclopropyl ketones undergo rapid ring-opening photolysis (complete consumption within 15 minutes) compared to non-cyclopropyl analogs (e.g., cyclooctanone, 79% remaining after 3 hours). Solvent polarity dictates product distribution: in ether, photoreduction dominates, while polar solvents favor ring contraction or ester formation . Computational studies suggest the cyclopropyl ring modulates electron density at the carbonyl, accelerating reaction kinetics .

Advanced Research Questions

Q. How do solvent interactions and cyclopropyl group positioning dictate product selectivity in ring-opening reactions?

  • Solvent polarity and hydrogen-bonding capacity directly influence reaction pathways. For instance, in tert-butyl alcohol (polar protic solvent), cyclopropyl ketones undergo nucleophilic attack at the carbonyl, leading to ring contraction. In ether (aprotic solvent), steric effects dominate, favoring photoreduction. The proximity of the cyclopropyl group to the carbonyl determines strain release: ketones with distal cyclopropyl groups (e.g., ketone 7 in ) retain the cyclopropane ring in products, while proximal groups (e.g., ketone 1) result in complete ring opening . Methodological optimization involves solvent screening and time-resolved spectroscopy to track intermediate formation.

Q. What mechanistic insights explain the role of nickel catalysts in [3+2] cycloadditions involving cyclopropyl ketones?

  • Nickel(0) catalysts, in combination with AlMe₃, facilitate oxidative addition of cyclopropyl ketones, forming a six-membered oxa-nickelacycle intermediate. This intermediate reacts with alkynes to yield cyclopentenes via a concerted [3+2] pathway. Key factors include:

  • Catalyst loading : 10 mol% [Ni(cod)₂] achieves optimal turnover.
  • Ligand effects : Phosphine ligands (e.g., PBu₃) stabilize nickel intermediates but may reduce reactivity.
  • Substrate scope : Electron-deficient alkynes show higher regioselectivity . Mechanistic studies using DFT calculations and X-ray crystallography of intermediates are critical for pathway validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.